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molecular formula C10H10Br2O2 B1586828 Methyl 3,4-bis(bromomethyl)benzoate CAS No. 20896-23-5

Methyl 3,4-bis(bromomethyl)benzoate

Cat. No. B1586828
M. Wt: 321.99 g/mol
InChI Key: PZOQMRZOUBBQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138400B2

Procedure details

Prepared using the procedure described for 11-oxo-5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclooctene (Justus Liebigs Ann. Chem. 1961, 650, 115) using methyl 3,4-bis(bromomethyl)benzoate in place of 1,2-bis(bromomethyl)benzene.

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:8]2[CH2:9][CH2:10][CH:3]1[CH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[CH2:7]2.BrCC1C=C(C=CC=1CBr)[C:20]([O:22][CH3:23])=[O:21]>>[O:1]=[C:2]1[CH:8]2[CH2:9][CH2:10][CH:3]1[CH2:4][C:5]1[CH:14]=[CH:13][C:12]([C:20]([O:22][CH3:23])=[O:21])=[CH:11][C:6]=1[CH2:7]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2CC3=C(CC1CC2)C=CC=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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